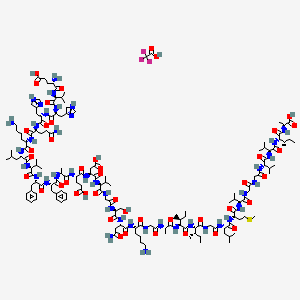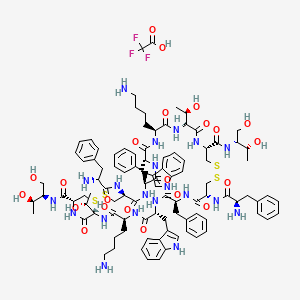
Octreotide trifluoroacetate salt (Dimer, Antiparallel)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octreotide trifluoroacetate salt (Dimer, Antiparallel) is a synthetic peptide compound with the chemical formula (H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-L-threoninol)₂ trifluoroacetate salt. It is characterized by disulfide bonds between Cys²A and Cys⁷B/Cys⁷A and Cys²B . This compound is a potential impurity of octreotide and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of Octreotide trifluoroacetate salt (Dimer, Antiparallel) involves peptide synthesis techniques. The process includes the formation of disulfide bonds between specific cysteine residues to achieve the antiparallel dimer structure. The synthetic route typically involves solid-phase peptide synthesis (SPPS) followed by purification and characterization . Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Octreotide trifluoroacetate salt (Dimer, Antiparallel) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The peptide can undergo substitution reactions at specific amino acid residues, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Octreotide trifluoroacetate salt (Dimer, Antiparallel) has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and disulfide bond formation.
Biology: Employed in research related to peptide-protein interactions and structural biology.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in the development of peptide-based drugs.
Industry: Utilized in the production of high-purity peptides for research and pharmaceutical applications
Mécanisme D'action
The mechanism of action of Octreotide trifluoroacetate salt (Dimer, Antiparallel) involves its interaction with somatostatin receptors. It mimics the natural hormone somatostatin, inhibiting the secretion of growth hormone, glucagon, and insulin. The compound binds predominantly to somatostatin receptors SSTR2 and SSTR5, leading to the inhibition of various cellular processes .
Comparaison Avec Des Composés Similaires
Octreotide trifluoroacetate salt (Dimer, Antiparallel) can be compared with other similar compounds such as:
Octreotide: A synthetic octapeptide that mimics somatostatin but is more potent in inhibiting growth hormone, glucagon, and insulin.
Lanreotide: Another somatostatin analog used for similar therapeutic purposes.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile
Octreotide trifluoroacetate salt (Dimer, Antiparallel) is unique due to its specific dimeric antiparallel structure and the presence of disulfide bonds between particular cysteine residues, which may confer distinct biochemical properties .
Propriétés
IUPAC Name |
(4R,7S,10S,13R,16S,19R,24R,27S,30S,33R,36S,39S)-10,30-bis(4-aminobutyl)-19,39-bis[[(2R)-2-amino-3-phenylpropanoyl]amino]-16,36-dibenzyl-4-N,24-N-bis[(2R,3R)-1,3-dihydroxybutan-2-yl]-7,27-bis[(1R)-1-hydroxyethyl]-13,33-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4,24-dicarboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H132N20O20S4.C2HF3O2/c1-55(121)77(49-119)111-95(135)81-53-141-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)110-76(46-64-48-104-70-36-20-18-34-66(64)70)92(132)106-72(38-22-24-40-100)88(128)118-84(58(4)124)98(138)116-82(96(136)112-78(50-120)56(2)122)54-142-140-52-80(114-86(126)68(102)42-60-27-11-6-12-28-60)94(134)108-74(44-62-31-15-8-16-32-62)90(130)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81;3-2(4,5)1(6)7/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,130)(H,110,129)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128);(H,6,7)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79-,80+,81+,82+,83+,84+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKZYFPLRFRPK-WGTYXJJASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)C(C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8)NC(=O)C(CC9=CC=CC=C9)N)C(=O)NC(CO)C(C)O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)[C@@H](C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8)NC(=O)[C@@H](CC9=CC=CC=C9)N)C(=O)N[C@H](CO)[C@@H](C)O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H133F3N20O22S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2152.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


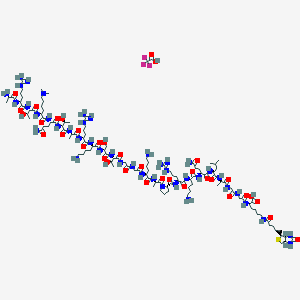

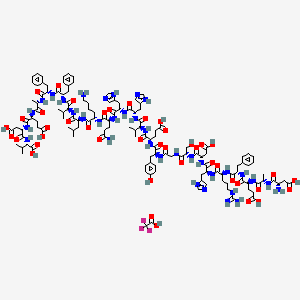
![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)




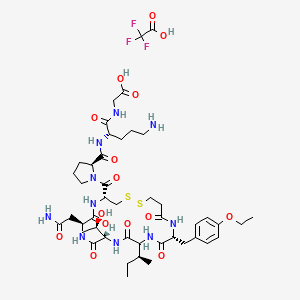
![acetic acid;(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide](/img/structure/B6295694.png)

